N5-[imino[[(phenylmethoxy)carbonyl]amino]methyl]-N2,N5-bis[(phenylmethoxy)carbonyl]-L-ornithine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N'-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGAXJCIEJGVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Z Arg Z 2 Oh As a Core Protected Arginine Derivative in Peptide Science
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. peptide.com The amino acid arginine, with its highly basic and nucleophilic guanidinium (B1211019) group, presents a particular challenge. Z-Arg(Z)2-OH addresses this challenge by providing comprehensive protection of all three of arginine's reactive nitrogen atoms—the α-amino group and the two nitrogens of the side-chain guanidinium group—with the benzyloxycarbonyl (Z or Cbz) moiety. researchgate.netresearchgate.net
This "fully protected" strategy is crucial in both solution-phase and, to a lesser extent, solid-phase peptide synthesis (SPPS). peptide.compeptide.com The Z group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed when desired, typically through catalytic hydrogenolysis. researchgate.net This orthogonality allows for the selective deprotection of other functional groups in the growing peptide chain without affecting the protected arginine residue, a key principle in modern peptide chemistry. acs.org
Fundamental Significance of Z Arg Z 2 Oh in Advancing Peptide Chemistry and Medicinal Chemistry
The availability and application of Z-Arg(Z)2-OH have been instrumental in advancing several key areas of research:
Synthesis of Complex Peptides: The robust protection afforded by the three Z groups minimizes the risk of side reactions such as lactam formation, which can be a significant issue with other arginine protection strategies. researchgate.net This has enabled the successful synthesis of numerous complex and sensitive arginine-containing peptides. In some cases, using Z-Arg(Z)2-OH has led to good yields where other derivatives, like those protected with a tosyl (Tos) group, resulted mainly in byproducts. peptide.com
Development of Therapeutic Peptides: Arginine residues are frequently found in the active sites of enzymes and play critical roles in protein-protein interactions. Consequently, arginine-containing peptides are of great interest as potential therapeutic agents. Z-Arg(Z)2-OH serves as a vital building block in the synthesis of such peptides, including enzyme inhibitors and receptor ligands. For instance, it has been used in the preparation of synthetic peptides and amides like argiopine. chemicalbook.comresearchgate.net Its application extends to the development of neuropeptide Y (NPY) receptor ligands, which are being investigated for various therapeutic purposes. nih.govuni-regensburg.de
Medicinal Chemistry and Drug Discovery: The ability to precisely incorporate a fully protected arginine into a molecule is a significant advantage in medicinal chemistry. It allows for the systematic modification of peptide structures to enhance properties such as stability, bioavailability, and target affinity. The use of Z-Arg(Z)2-OH and related protected arginine derivatives is a key strategy in the design of novel peptide-based drugs. chemimpex.com
Epistemological and Methodological Overview of Research Pertaining to Z Arg Z 2 Oh
Evolution of Protection Strategies for Arginine Guanidinium (B1211019) Functionality
The effective masking of the arginine guanidinium group is crucial to prevent undesirable side reactions during peptide synthesis. sigmaaldrich.com Historically, a variety of protecting groups have been employed, each with its own set of advantages and limitations.
Early strategies involved the use of the nitro (NO2) group, which is stable under many conditions but requires harsh methods for removal, such as strong acids like liquid hydrogen fluoride (B91410) (HF) or catalytic hydrogenation. peptide.comnih.gov The tosyl (Tos) group, another early protecting group, also necessitates strong acid cleavage and can lead to side reactions with tryptophan residues. sigmaaldrich.compeptide.comnih.gov
The advent of Fmoc (9-fluorenylmethoxycarbonyl) chemistry spurred the development of more acid-labile protecting groups. These include sulfonyl-based groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). sigmaaldrich.comnih.gov These groups offer varying degrees of acid lability, with Pbf being the most easily cleaved and therefore widely used in modern solid-phase peptide synthesis (SPPS). peptide.comresearchgate.net
The benzyloxycarbonyl (Z or Cbz) group, while traditionally used in solution-phase synthesis, has found a significant role in protecting the guanidinium group of arginine, leading to the development of Z-Arg(Z)2-OH. peptide.comekb.eg This derivative offers complete protection of the guanidinium functionality and is compatible with both solution-phase and certain solid-phase strategies. nih.govpeptide.com The Z groups are typically removed by hydrogenolysis, a method that is orthogonal to the acid-labile conditions used for Boc deprotection and resin cleavage in Boc-based SPPS.
More recent innovations have explored the use of side-chain unprotected arginine in SPPS under specific coupling conditions to improve the atom economy and sustainability of peptide synthesis. rsc.orgrsc.org
Detailed Solution-Phase Synthetic Protocols for Z-Arg(Z)2-OH
The preparation of Z-Arg(Z)2-OH in solution-phase involves a carefully orchestrated sequence of protection steps.
Optimization of Reaction Parameters in Z-Arg(Z)2-OH Synthesis
The synthesis of Z-Arg(Z)2-OH, and related protected arginine derivatives, is a multi-step process where the optimization of reaction parameters is critical to maximize yield and purity. rsc.org Key parameters that are often fine-tuned include the stoichiometry of reagents, temperature, reaction time, and pH.
For instance, in the synthesis of Nα-Boc-Nδ,Nω-di-Z-L-arginine (Boc-Arg(Z)2-OH), a closely related derivative, a three-stage protection cascade is employed. This involves the initial protection of the α-amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by the protection of the guanidino group with benzyl (B1604629) chloroformate (Z-Cl). Optimizing the equivalents of these reagents is crucial; for example, using 1.2 equivalents of Boc₂O maximizes the α-amino protection, while 4.0 equivalents of Z-Cl ensures complete guanidino protection. The reaction pH is also a critical factor, with a range of 8.5-9.0 being optimal to prevent the decomposition of the carbamate. Temperature control is another key aspect, with the Boc protection step carried out at 0-4°C to minimize racemization.
Factorial design experiments can be a powerful tool to systematically optimize multiple reaction parameters simultaneously, leading to significant increases in conversion rates. rsc.org
Precursor Design and Starting Material Considerations for Z-Arg(Z)2-OH Elaboration
The choice of starting materials and the design of precursor molecules are fundamental to the successful synthesis of Z-Arg(Z)2-OH. The synthesis typically begins with L-arginine. The strategic introduction of protecting groups is planned to ensure orthogonality, allowing for selective removal at different stages of the peptide synthesis.
For the synthesis of Nα,Nδ,Nω-tris(benzyloxycarbonyl)-L-arginine (Z-Arg(Z)2-OH), L-arginine is treated with benzyl chloroformate under basic conditions. chemicalbook.com The design of related derivatives, such as those with different Nα-protecting groups like Boc or Fmoc, follows a similar logic of sequential protection. chemimpex.com The purity of the starting materials, including the amino acid and the protecting group reagents, is paramount to avoid the introduction of impurities that can be difficult to remove later. nih.gov For instance, the presence of free amino acids in an Fmoc-amino acid derivative can lead to the unwanted incorporation of multiple copies of that amino acid into the peptide chain. nih.gov
The concept of precursor molecules also extends to the study of reaction mechanisms, where transient species like dimers or clusters can influence the nucleation and growth of crystalline products. mdpi.com While not directly related to the synthesis of Z-Arg(Z)2-OH itself, understanding these phenomena is crucial for controlling the crystallization and purification of the final product.
Integration of Z-Arg(Z)2-OH into Solid-Phase Peptide Synthesis (SPPS) Strategies
While Z-Arg(Z)2-OH is extensively used in solution-phase synthesis, its application in Solid-Phase Peptide Synthesis (SPPS) is more nuanced. nih.govpeptide.com In SPPS, the growing peptide chain is anchored to a solid support, which simplifies the purification process. iris-biotech.de The choice of protecting groups is critical and they must be orthogonal, meaning they can be removed under different conditions without affecting each other or the linkage to the resin. peptide.comiris-biotech.de
The most common SPPS strategies are Boc/Bzl and Fmoc/tBu. biosynth.com In the Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by groups that are cleaved by strong acids like HF, often simultaneously with cleavage from the resin. peptide.com Z-Arg(Z)2-OH can be used in Boc-based SPPS, where the Z groups on the guanidinium side chain are stable to the mild acid conditions used for Boc removal (e.g., TFA) and are later removed by hydrogenolysis. sigmaaldrich.com
In the more widely used Fmoc/tBu strategy, the Nα-Fmoc group is removed by a base (e.g., piperidine), while the side-chain protecting groups and the resin linkage are cleaved by strong acid (e.g., TFA) at the end of the synthesis. iris-biotech.debiosynth.com The use of Z-Arg(Z)2-OH in standard Fmoc-SPPS is less common because the hydrogenolysis conditions required for Z group removal are not always compatible with other protecting groups or the solid support. However, specialized strategies and linkers can be employed to incorporate Z-protected arginine derivatives. chemimpex.comcymitquimica.com For instance, Fmoc-Arg(Z)2-OH is a building block used in SPPS for creating complex peptides. chemimpex.comcymitquimica.com
Comparative Analysis of Orthogonal Protecting Group Schemes for Arginine (e.g., Z, Boc, Fmoc, Pbf, Tos)
The selection of an appropriate protecting group for arginine is a critical decision in peptide synthesis, with several options available, each with distinct characteristics. sigmaaldrich.com
| Protecting Group | Nα-Protection Strategy | Cleavage Condition | Advantages | Disadvantages |
| Z (Benzyloxycarbonyl) | Boc or Fmoc | Hydrogenolysis (H₂/Pd-C) | Orthogonal to acid-labile groups. | Incompatible with sulfur-containing residues; requires specialized equipment. |
| Boc (tert-Butoxycarbonyl) | Fmoc | Strong Acid (e.g., TFA) nih.gov | Stable to base. | Requires strong acid for cleavage. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Boc | Base (e.g., Piperidine) iris-biotech.de | Mild cleavage conditions. | Base-lability can be a limitation. |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Fmoc | Mild Acid (TFA) peptide.com | High acid lability; good for multi-Arg peptides. peptide.com | Can lead to side reactions with tryptophan. peptide.com |
| Tos (Tosyl) | Boc | Strong Acid (HF) peptide.comnih.gov | Very stable. | Harsh cleavage conditions; potential for side reactions. sigmaaldrich.compeptide.com |
This table provides a general comparison. Specific applications may have additional considerations.
Selective Deprotection Tactics for Nα,Nδ,Nω-tris(benzyloxycarbonyl)-L-arginine Conjugates
The selective removal of the protecting groups from a fully protected arginine derivative like Nα,Nδ,Nω-tris(benzyloxycarbonyl)-L-arginine is a key step in many synthetic routes. The primary method for cleaving the Z groups is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source. ekb.egresearchgate.net
This method is generally clean and efficient. However, the conditions for hydrogenolysis must be carefully controlled to avoid side reactions, such as the reduction of other functional groups within the peptide. uni-regensburg.de For instance, certain aromatic systems can be susceptible to hydrogenation. uni-regensburg.de
An alternative approach for Z group removal involves the use of enzymatic methods. Penicillin acylases from certain microorganisms have been shown to be capable of cleaving N-benzyloxycarbonyl groups from amino acids under mild, aqueous conditions, offering a green and selective alternative to traditional chemical methods. nih.gov
In some cases, selective deprotection can be achieved by exploiting the differential lability of the protecting groups. For example, in a molecule containing both Boc and Z groups, the Boc group can be selectively removed with mild acid, leaving the Z groups intact. acs.org Conversely, a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been developed, which is orthogonal to the presence of Boc groups. acs.org
Z-Arg(Z)2-OH as an Essential Building Block in High-Purity Peptide Synthesis
Z-Arg(Z)2-OH functions as a critical building block in the synthesis of complex peptide sequences, particularly when high purity and yield are paramount chemimpex.com. Its unique structure, featuring the benzyloxycarbonyl (Z) groups, significantly enhances its stability and compatibility with various coupling reactions, making it an ideal choice for researchers in medicinal chemistry and biochemistry chemimpex.com. The comprehensive protection afforded by the three Z groups ensures that the reactive sites on arginine are selectively shielded, allowing for precise control over the peptide assembly process .
In solid-phase peptide synthesis (SPPS), a widely adopted method for efficient peptide assembly, the proper selection of protecting groups is fundamental cymitquimica.combachem.com. Z-Arg(Z)2-OH is especially valuable in applications where full protection of the arginine side chain is required to prevent unwanted interactions peptide.com. Early studies demonstrated that protected arginine derivatives like Boc-Arg(Z)2-OH (sharing the bis-Z guanidino protection) provided good yields in peptide synthesis, in contrast to derivatives like Boc-Arg(Tos)-OH, which often led to significant byproduct formation peptide.com. This highlights the effectiveness of the bis-Z protection strategy on the arginine side chain for achieving high purity. The Z group is typically removed via hydrogenolysis (H2/Pd-C), which differentiates its deprotection strategy from acid-labile protecting groups like Boc or base-labile groups like Fmoc .
Synthesis of Biologically Active Peptides Incorporating Z-Arg(Z)2-OH Moieties
The incorporation of Z-Arg(Z)2-OH is instrumental in the synthesis of a diverse range of biologically active peptides and peptidomimetics. Its robust protection strategy allows for the precise construction of arginine-containing sequences, which are often found in peptides with significant biological functions chemimpex.com.
Arginine-rich peptides play crucial roles in various biological processes, including protein-protein interactions and enzyme-substrate recognition nih.gov. The controlled synthesis of such peptides necessitates highly protected arginine derivatives. Z-Arg(Z)2-OH facilitates the formation of arginine-rich dipeptides and oligopeptides with high purity. For instance, in solution-phase dipeptide synthesis, the Boc-Arg(Z)2-OH derivative (which shares the bis-Z guanidino protection) has been successfully employed to obtain dipeptides with high yields and purity, confirming the stability of the Z groups on the side chain during coupling reactions mdpi.com. The ability to precisely control the incorporation of arginine residues, especially in sequences with multiple arginines, is vital for studying their biological activity and developing new therapeutic agents nih.gov.
Z-Arg(Z)2-OH, or its related Boc-protected variant with bis-Z guanidino protection, has been specifically utilized in the synthesis of complex functional peptide fragments. For example, in the synthesis of dermorphin (B549996) fragments, N(alpha, omega, omega')-tris-alkoxycarbonyl arginines, including those with bis-Z protection on the guanidino group, have been shown to yield products of higher purity compared to syntheses using other protecting groups like Tosyl (Tos) nih.gov. One patent describes the preparation of a protected dermorphin derivative, Z-HNC(N-Z)-Tyr(Bzl)-D-Arg(Z2)-Phe-OH, highlighting the utility of D-Arg(Z)2-OH (the D-isomer of Z-Arg(Z)2-OH) in such constructions google.com.
Furthermore, tris(carbobenzoxy)-L-arginine, which is synonymous with Z-Arg(Z)2-OH, has been used in the preparation of synthetic peptides and amides, including argiopine analogs chemicalbook.com. Argiopine is a natural toxin, and its total large-scale synthesis has been developed, often involving highly protected arginine intermediates chemicalbook.comresearchgate.net. The robust protection offered by the Z groups on arginine ensures the integrity of the guanidino moiety throughout the multi-step synthesis of such complex natural product analogs chemicalbook.comresearchgate.net.
Formation of Arginine-Rich Dipeptides and Oligopeptides
Utilization of Z-Arg(Z)2-OH in the Development of Advanced Peptide-Based Chemical Probes
Peptide-based chemical probes are indispensable tools in biological research for investigating protein-protein interactions, enzyme mechanisms, and cellular pathways thegoodscentscompany.com. Z-Arg(Z)2-OH contributes to the development of these probes by allowing the precise incorporation of arginine, an amino acid critical for many biological recognition events due to its basic and hydrogen-bonding capabilities. The ability to synthesize arginine-containing peptides with high fidelity, facilitated by the Z-Arg(Z)2-OH building block, is crucial for creating probes that accurately mimic natural substrates or inhibitors chemimpex.com. While direct examples of Z-Arg(Z)2-OH in specific chemical probe development were not extensively detailed in the provided snippets, its general utility in synthesizing complex peptides for biological studies implies its role in this area chemimpex.com. The compound's role in modifying peptide structures makes it valuable in drug discovery, particularly for developing peptide-based therapeutics that can target specific biological pathways, which often involves the use of chemical probes chemimpex.com.
Methodological Advancements for Maximizing Yield and Stereochemical Integrity in Z-Arg(Z)2-OH-Based Syntheses
Maximizing yield and maintaining stereochemical integrity are critical challenges in peptide synthesis, especially when dealing with complex amino acid derivatives like Z-Arg(Z)2-OH mdpi.com. The use of Z-Arg(Z)2-OH and similar bis-Z protected arginine derivatives has been associated with improved yields and purity compared to older protecting groups like Tosyl peptide.comnih.gov.
Research has focused on optimizing reaction conditions and coupling reagents to ensure high yields and prevent epimerization, which can significantly reduce the biological activity of peptides mdpi.com. For instance, studies on the synthesis of dermorphin fragments using N(alpha, omega, omega')-tris-alkoxycarbonyl arginines, including those with bis-Z protection, demonstrated higher purity of the final products as revealed by HPLC and ESI-MS analyses nih.gov. This suggests that the Z-Arg(Z)2-OH structure, with its well-defined protection, contributes to cleaner reaction profiles.
The stability of the Z protecting groups under various reaction conditions is a key factor in maintaining stereochemical integrity. The Z group is generally stable under acidic conditions but is removed by hydrogenolysis bachem.com. This orthogonal protection strategy helps in minimizing side reactions and racemization during coupling steps, which are common issues in peptide synthesis mdpi.com. The careful selection of coupling reagents and reaction parameters, such as those demonstrated in solution-phase dipeptide synthesis using titanium tetrachloride and microwave heating, can lead to high yields (e.g., 83% yield for a Boc-Arg(Z)2-OH containing dipeptide) and preservation of protecting groups and stereochemistry mdpi.com.
Iv. Computational and Spectroscopic Investigations into the Structure and Reactivity of Z Arg Z 2 Oh
Conformational Landscape Analysis of Z-Arg-OH and its Protected Analogs
The conformational landscape of arginine derivatives is complex due to the flexibility of the side chain and the presence of multiple hydrogen bond donors and acceptors. nih.gov Studies on simpler, singly protected analogs like Z-Arg-OH provide a foundational understanding of the controlling forces, which can be extrapolated to more heavily protected systems like Z-Arg(Z)2-OH.
In the controlled environment of the gas phase, free from solvent effects, the intrinsic structural preferences of a molecule can be determined. Studies combining IR-UV ion-dip spectroscopy with quantum chemical calculations have been pivotal in characterizing the conformations of protected arginine analogs. acs.orgbiocrick.com For Z-Arg-OH, a combination of molecular dynamics modeling and density functional theory (DFT) calculations identified two primary low-energy conformations present in a supersonic jet expansion. acs.org
Noncovalent interactions are the primary determinants of the conformational preferences in protected arginine derivatives. aip.orglibretexts.org While conventional hydrogen bonds between the carboxylic acid, amide groups, and the guanidinium (B1211019) side chain are significant, research has underscored the critical role of London dispersion forces. acs.orgacs.org
In studies of Z-Arg-OH, it was found that for some of the most stable conformations, dispersion interactions, particularly between the benzyloxycarbonyl (Z) group and the arginine side chain, provide a substantial contribution to their stabilization. acs.org This finding highlights that an accurate description of these systems requires theoretical methods that can properly account for dispersion. squ.edu.om The interplay between hydrogen bonding and dispersion forces dictates the folded or extended nature of the molecule. mdpi.commdpi.com
The table below summarizes the key noncovalent interactions identified in the stable conformers of the related compound, Z-Arg-OH. acs.org
| Interaction Type | Description | Role in Stabilization |
| Hydrogen Bonding | Involves interactions between N-H groups of the guanidinium side chain and backbone carbonyl oxygens, as well as the carboxylic acid group. | Forms compact, folded structures by creating intramolecular ring systems. A primary directional force. libretexts.org |
| Dispersion Forces | Arise from transient fluctuations in electron density, significant between the aromatic ring of the Z-group and the aliphatic part of the arginine side chain. | A crucial non-directional force that contributes significantly to the stability of certain conformers, competing with hydrogen bonds. acs.org |
| Cation-π Interactions | Potential electrostatic interaction between the positively charged guanidinium group and the π-electron system of the aromatic Z-group. researchgate.net | Can influence the orientation of the side chain relative to the protecting group, contributing to overall conformational preference. |
Gas-Phase Structural Preferences and Conformational Isomers
Theoretical Chemistry Approaches to Z-Arg(Z)2-OH Systems
A multi-faceted theoretical approach is necessary to accurately model the structure and reactivity of complex molecules like Z-Arg(Z)2-OH. This typically involves a combination of methods, each suited for different aspects of the molecular system.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and equilibrium geometries of molecules of this size. acs.org For protected arginine systems, DFT calculations are essential for optimizing the geometries of various potential conformers and for calculating their vibrational frequencies, which can be directly compared with experimental infrared spectra. acs.orgbiocrick.comresearchgate.net
Functionals such as B3LYP are commonly used, but for systems where dispersion is important, dispersion-corrected functionals like B97D or M05-2X are often employed to achieve better accuracy in predicting the relative energies of conformers. acs.org These calculations provide insights into bond lengths, bond angles, and the electronic properties that govern reactivity. acs.org
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space and dynamic behavior of flexible molecules over time. plos.orgacs.org For Z-Arg(Z)2-OH and its derivatives, MD simulations, often coupled with methods like simulated annealing, can generate a broad range of low-energy structures that can then be further analyzed with higher-level quantum methods. acs.orgbiocrick.com
MD simulations are particularly useful for understanding steric effects, especially in a complex derivative with three bulky benzyloxycarbonyl groups. researchgate.net These simulations can model how the steric hindrance imposed by the protecting groups influences the accessibility of the guanidinium group and the carboxylic acid, thereby affecting the molecule's reactivity in processes like peptide synthesis. acs.org
While DFT is a workhorse for geometry and frequency calculations, higher-level ab initio methods are often used to provide benchmark energetic data. scielo.bracs.orgsbfisica.org.br Second-order Møller–Plesset perturbation theory (MP2) is a common choice for obtaining more accurate relative energies between different conformers, as it includes a better description of electron correlation effects, which are crucial for accurately modeling noncovalent interactions. acs.orgbiocrick.com
For the Z-Arg-OH system, MP2 calculations were used as a benchmark to validate the energetic ordering of conformations predicted by various DFT functionals. acs.org Such high-level calculations, though computationally expensive, are invaluable for ensuring the reliability of the theoretical models used to describe the complex potential energy surface of protected arginine derivatives. acs.org
The following table outlines the application of these theoretical methods to the study of protected arginine systems.
| Theoretical Method | Primary Application | Key Insights for Z-Arg(Z)2-OH Systems |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure, vibrational frequency calculation. acs.org | Predicts stable conformers, bond parameters, and provides theoretical IR spectra for comparison with experiments. acs.orgbiocrick.com |
| Molecular Dynamics (MD) | Exploration of conformational space, simulation of dynamic behavior. acs.org | Reveals accessible conformations, pathways for conformational change, and steric effects of multiple protecting groups. acs.orgajchem-a.com |
| MP2 (Ab Initio) | High-accuracy benchmark energy calculations. acs.org | Provides a more reliable energetic ordering of conformers, validating the accuracy of DFT functionals for describing noncovalent interactions. acs.org |
V. Biomedical and Pharmacological Research Endeavors Involving Z Arg Z 2 Oh Derivatives
Rational Design and Development of Protease InhibitorsZ-Arg(Z)2-OH and its derivatives play a significant role in the rational design and development of protease inhibitors. These compounds serve as foundational scaffolds for creating molecules that can selectively target and inhibit various proteolytic enzymes, which are implicated in numerous physiological and pathological processesbenchchem.combenchchem.com.
Z-Arg(Z)2-OH Scaffold in Cathepsin B Inhibitor DesignThe Z-Arg(Z)2-OH scaffold, or related arginine-containing structures, has been instrumental in the design of inhibitors for Cathepsin B. Cathepsin B is a cysteine protease that, while normally functioning within acidic lysosomes for protein degradation, can translocate to the neutral pH of the cytosol in various human diseases, contributing to inflammation and cell deathnih.govnih.gov. Inhibitors derived from this scaffold aim to selectively target Cathepsin B, particularly in its pathogenic, non-lysosomal locations.
A notable derivative is Z-Arg-Lys-AOMK, which has been identified as a potent, selective, and irreversible inhibitor of Cathepsin B nih.govnih.govprobechem.comacs.org. This inhibitor demonstrates high specificity for Cathepsin B compared to other lysosomal cysteine cathepsins and is cell-permeable, allowing for inhibition of intracellular Cathepsin B nih.govprobechem.com.
Investigation of pH-Selective Inhibition Mechanisms for Cathepsin BResearch has focused on developing pH-selective inhibitors for Cathepsin B, leveraging the enzyme's differential activity and cleavage preferences at varying pH conditions. Cathepsin B is active at both the acidic pH 4.6 of lysosomes and the neutral pH 7.2 of the cytosolnih.govnih.govacs.org. Studies have shown that Cathepsin B exhibits preferences for cleaving peptides with arginine in the P2 position at neutral pH 7.2, and glutamic acid in the P2 position at acidic pH 4.6nih.govnih.gov.
This pH-dependent cleavage preference has been exploited in the design of pH-selective inhibitors. For instance, Z-Arg-Lys-AOMK was designed based on the neutral pH-selective substrate Z-Arg-Lys-AMC nih.govnih.govacs.orgacs.org. This inhibitor exhibits remarkable pH selectivity, being significantly more potent at neutral pH 7.2 than at acidic pH 4.6 nih.govnih.govprobechem.comacs.orgacs.orgacs.orgescholarship.org.
Table 1: pH-Selective Inhibition of Cathepsin B by Z-Arg-Lys-AOMK
| Inhibitor | Enzyme | pH | IC50 (nM) | Ki (nM) | Selectivity (pH 7.2 vs 4.6) | Reference |
| Z-Arg-Lys-AOMK | Human Cathepsin B | 7.2 | 13 - 25 | 130 | >100-fold (IC50), 115-fold (Ki) | nih.govprobechem.comacs.orgacs.org |
| Z-Arg-Lys-AOMK | Human Cathepsin B | 4.6 | 1830 - 2500 | 15000 | - | nih.govprobechem.comacs.orgacs.org |
Note: IC50 values vary slightly across different studies, but the trend of pH selectivity is consistent.
This pH-selective inhibition is crucial for targeting Cathepsin B in specific cellular compartments, such as the cytosol, where its aberrant activity contributes to disease mechanisms nih.govescholarship.org. Molecular modeling studies illustrate that the P1 Lys residue of Z-Arg-Lys-AOMK interacts with the enzyme's S1 subsite, and the P2 Arg residue interacts with the S2 subsite, while the AOMK warhead docks to the S1' and S2' subsites, facilitating potent inhibition at neutral pH nih.gov.
Principles of Bivalency in Proteasome Inhibitor Design utilizing Z-Arg(Z)2-OH Derived ComponentsThe principle of bivalency has been successfully applied in the design of proteasome inhibitors, enhancing their affinity and selectivitypnas.orgpnas.org. The proteasome is a multicatalytic protease complex with multiple active sites, making it an ideal target for bivalent inhibitorspnas.orguniversiteitleiden.nl. By linking two inhibitory head groups with a polymeric spacer, bivalent inhibitors can simultaneously bind to two different active sites within the proteasome, leading to significantly enhanced inhibitory potencies, sometimes by up to two orders of magnitude, compared to monovalent inhibitorspnas.orgpnas.org.
Components derived from Z-Arg(Z)2-OH, or related protected arginine derivatives like Z-Arg(Adoc)2-OH, have been utilized as building blocks for such bivalent inhibitors pnas.orgpnas.org. For instance, homobivalent inhibitors containing tripeptide aldehydes such as Arg-Val-Arg-H as head groups have been synthesized for the β2-β2′ active site pairs of the proteasome pnas.orgpnas.org. The synthesis often involves deprotection steps of the Z-protected arginine derivatives to yield the free amino groups for coupling to spacers pnas.orgpnas.org. X-ray analyses of proteasome/bivalent inhibitor complexes have confirmed the independent recognition and binding of the inhibitory head groups, validating the bivalency principle in enhancing inhibitory potency pnas.org.
Inhibition Strategies for Trypsin-like Serine Proteases with Z-Arg(Z)2-OH AnalogsTrypsin-like serine proteases are a significant class of enzymes involved in various physiological processes, and their dysregulation is linked to numerous diseasesuq.edu.autandfonline.com. Z-Arg(Z)2-OH analogs, or peptide sequences incorporating arginine, are relevant in developing inhibitors for these enzymes, as trypsin-like proteases typically cleave peptide bonds following basic amino acid residues like lysine (B10760008) or argininemedchemexpress.comnih.gov.
Inhibition strategies often involve designing peptide-based inhibitors that mimic the natural substrates of these proteases. For example, fluorogenic substrates like Z-Arg-AMC and Z-Gly-Pro-Arg-AMC are used to monitor trypsin activity, indicating that peptide sequences containing arginine are recognized by these enzymes medchemexpress.com. Inhibitors are often designed with an electrophilic warhead that interacts with the catalytic residue of the protease, while the peptide portion provides specificity by associating with the enzyme's substrate binding pocket wvu.edunih.gov. While Z-Arg(Z)2-OH itself is a protected amino acid used in synthesis, its deprotected form and derivatives containing arginine are critical for designing specific peptide sequences that act as potent inhibitors or diagnostic probes for trypsin-like serine proteases tandfonline.commedchemexpress.com.
Exploration of Z-Arg(Z)2-OH Derivatives in Antimicrobial, Antimalarial, and Antileishmanial Compound DiscoveryWhile Z-Arg(Z)2-OH is primarily known as a protected amino acid for peptide synthesis, the broader field of peptide-based therapeutics, which can utilize such protected building blocks, has seen exploration in antimicrobial, antimalarial, and antileishmanial compound discovery. Peptides containing arginine residues are known to possess antimicrobial properties, often by disrupting microbial membranescambridge.org.
The discovery of new antimicrobial, antimalarial, and antileishmanial compounds is an ongoing area of research, particularly due to increasing drug resistance cambridge.orgnih.govacs.orgfrontiersin.orgnih.gov. While direct research specifically linking Z-Arg(Z)2-OH derivatives as active antimicrobial, antimalarial, or antileishmanial agents is not extensively documented in the provided search results, the compound's role as a versatile building block for complex peptide structures suggests its potential indirect contribution to the synthesis of such agents. For instance, peptide-based compounds, including those with arginine, have been investigated for their activity against parasites like Leishmania and Plasmodium falciparum cambridge.orgnih.govacs.orgfrontiersin.orgnih.gov. The development of 8-quinolinamines and compounds from initiatives like the Medicines for Malaria Venture (MMV) Pathogen Box highlights the search for broad-spectrum antiparasitic activity, where peptide conjugates could be explored cambridge.orgnih.govacs.orgnih.gov.
Elucidation of Enzyme-Ligand Interactions and Kinetics using Z-Arg(Z)2-OH Analogs as ProbesAnalogs of Z-Arg(Z)2-OH, particularly those incorporating fluorogenic or chromogenic reporters, are valuable tools for elucidating enzyme-ligand interactions and kineticsbenchchem.comoup.comresearchgate.netnih.gov. These probes allow researchers to study how enzymes recognize and process their substrates or how inhibitors bind to their active sites.
For example, fluorogenic substrates like Z-Phe-Arg-AMC and Z-Arg-Lys-AMC, which contain arginine residues, are widely used to monitor the activity of various proteases, including Cathepsin B and trypsin nih.govacs.orgacs.orgescholarship.orgnih.govnih.gov. By measuring the release of the fluorescent AMC group upon enzymatic cleavage, researchers can determine kinetic parameters such as Michaelis constants (Km), catalytic rates (kcat), and inhibition constants (Ki or IC50 values) researchgate.netnih.gov.
Table 2: Examples of Fluorogenic Substrates and Their Applications
| Substrate | Enzyme Target | Application | Reference |
| Z-Arg-Lys-AMC | Cathepsin B | Monitoring pH-selective activity | nih.govacs.orgacs.org |
| Z-Phe-Arg-AMC | Cathepsin B, Trypsin | General protease activity monitoring, kinetic studies | escholarship.orgnih.govnih.gov |
| Z-Arg-AMC | Trypsin, Papain | Fluorogenic substrate for activity research | medchemexpress.com |
Such kinetic analyses are crucial for understanding the mechanism of action of inhibitors (e.g., reversible, irreversible, slow-binding) and for optimizing their design researchgate.netnih.gov. The ability of Z-Arg(Z)2-OH-derived probes to interact with enzymes allows for the study of protein-ligand interactions and enzyme kinetics, providing insights into protease function and regulation within biological systems . Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and differential scanning fluorimetry (DSF) can further quantify binding affinities and kinetics, complementing the insights gained from enzyme activity assays oup.com.
Vi. Advanced Analytical Methodologies for Characterization and Quality Control in Z Arg Z 2 Oh Research
Chromatographic Techniques for Purity Assessment and Separation of Z-Arg(Z)2-OH and its Conjugates
Chromatographic methods are indispensable for evaluating the purity of Z-Arg(Z)2-OH and for separating it from impurities or related conjugates formed during synthesis or storage.
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for the purity assessment of Z-Arg(Z)2-OH. It enables the precise quantification of the target compound and the detection of impurities. Typical purity specifications for Z-Arg(Z)2-OH often exceed 95% or 98% as determined by HPLC chemicalbook.comwatanabechem.co.jpruifuchemical.com.
For the analysis of protected amino acids like Z-Arg(Z)2-OH, reverse-phase HPLC is commonly utilized. This technique often employs a C18 column, which provides effective separation based on hydrophobicity. Ultraviolet (UV) detection is a prevalent mode, with wavelengths such as 220 nm or 214 nm being suitable for detecting the benzyloxycarbonyl (Z) groups and the peptide backbone . Gradient elution, typically involving mobile phases like 0.1% trifluoroacetic acid (TFA) in water and acetonitrile, is used to achieve optimal separation of the target compound from closely related substances and reaction byproducts .
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions involving Z-Arg(Z)2-OH and its derivatives. TLC allows researchers to quickly assess the consumption of starting materials and the formation of products, guiding reaction optimization and work-up procedures nih.govacs.org. For instance, TLC can be used to track the completion of deprotection steps or coupling reactions involving protected arginine derivatives nih.govacs.org. While less quantitative than HPLC, TLC provides immediate visual feedback on reaction progression and purity, often indicating purity levels for Boc-Arg(Z)2-OH at or above 98.0% sigmaaldrich.comsigmaaldrich.com.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
Spectroscopic Methods for Definitive Structural Elucidation of Z-Arg(Z)2-OH Derivatives
Spectroscopic techniques provide definitive information regarding the molecular identity and structural features of Z-Arg(Z)2-OH and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of Z-Arg(Z)2-OH. Both one-dimensional (1D) NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR experiments are routinely employed pitt.edunih.gov.
¹H NMR provides detailed information about the hydrogen atoms within the molecule, including their chemical environments, integration, and coupling patterns. For protected amino acids like Z-Arg(Z)2-OH, characteristic signals from the benzyloxycarbonyl (Z) groups (e.g., aromatic protons and methylene (B1212753) protons) and the arginine backbone are observed mdpi.comchemicalbook.com. For example, the Z-groups typically show signals around δ 5.1 ppm for the methylene protons and in the aromatic region for the phenyl protons . ¹³C NMR provides insights into the carbon skeleton and the different types of carbon atoms present pitt.edu.
Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between atoms and confirming the complete molecular structure pitt.edunih.govliverpool.ac.uk. These experiments help to unambiguously assign all proton and carbon signals and verify the presence and position of all protecting groups. Z-Arg(Z)2-OH has also been explored as a chiral shift reagent in ³¹P-NMR spectroscopy, highlighting its well-defined stereochemical properties and utility in advanced NMR applications researchgate.net.
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of Z-Arg(Z)2-OH and its derivatives, confirm their molecular identity, and identify any degradation products. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly applied nih.govnih.gov.
MS provides highly accurate mass-to-charge (m/z) ratios of the intact molecule, which can be compared with the theoretical molecular weight to confirm its identity nih.gov. For instance, ESI MS can confirm the molecular ion (e.g., [M+H]⁺) of Z-Arg(Z)2-OH or its conjugates nih.gov. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer structural insights and can be used to identify specific amino acid sequences within peptides or to characterize degradation pathways nih.govacs.org. By analyzing the characteristic fragment ions, researchers can deduce the chemical modifications or structural changes that may occur during synthesis, purification, or storage, thus aiding in the identification of impurities or degradation products nih.govacs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Confirmation
Rigorous Method Validation and Quality Assurance Protocols in Z-Arg(Z)2-OH-Related Research
To ensure the reliability and robustness of analytical data for Z-Arg(Z)2-OH, rigorous method validation and quality assurance protocols are implemented. These protocols typically follow international guidelines, such as those established by the International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) springernature.comglobalresearchonline.net.
Key validation parameters include:
Specificity: Ensuring that the method accurately measures the analyte of interest without interference from other components globalresearchonline.netresearchgate.net.
Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the analytical response over a specified range. For amino acid analysis, regression coefficients (r²) are typically expected to be not less than 0.999 globalresearchonline.netresearchgate.net.
Accuracy: Assessing the closeness of measured values to the true value, often expressed as recovery percentage. Recoveries for amino acid analyses are generally expected to be within a range, e.g., 96.72% to 102.78% globalresearchonline.netresearchgate.netnih.gov.
Precision: Evaluating the reproducibility and repeatability of the method. This includes intra-day and inter-day precision, with relative standard deviation (RSD) typically expected to be low, e.g., less than 2% globalresearchonline.netresearchgate.netnih.gov.
Detection Limit (LOD) and Quantification Limit (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively researchgate.net.
Robustness: Evaluating the method's ability to remain unaffected by small, deliberate variations in method parameters globalresearchonline.net.
These validation efforts, combined with ongoing quality assurance measures, ensure the consistency and reliability of Z-Arg(Z)2-OH batches, which is critical for its application in sensitive chemical and biological research.
Compound Information
Vii. Future Perspectives and Emerging Research Directions for Z Arg Z 2 Oh in Chemical Biology
Innovations in Protecting Group Design and Cleavage Strategies for Arginine Guanidines
Z-Arg(Z)2-OH employs benzyloxycarbonyl (Z) groups for the protection of both its α-amino and guanidino side chain functionalities . A defining characteristic of the Z protecting groups is their removal via hydrogenolysis (H2/Pd-C) ug.edu.plnih.gov. This deprotection method, while effective, presents specific considerations, as it limits compatibility with peptides containing acid-sensitive residues or sulfur-containing amino acids that can interfere with catalytic hydrogenation nih.gov. This contrasts with other widely adopted arginine protecting groups, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc2 (bis-tert-butyloxycarbonyl), which are typically cleaved under strong acidic conditions, for instance, with trifluoroacetic acid (TFA) nih.govwiley-vch.de.
The introduction of the Z group marked a significant breakthrough in peptide synthesis, initiating the era of modern protecting group chemistry bachem.comacs.org. Future innovations concerning Z-Arg(Z)2-OH are likely to focus on developing more selective and efficient hydrogenolysis conditions. Furthermore, its unique cleavage profile makes it valuable in orthogonal deprotection strategies, where its hydrogenolytic removal can be selectively applied without affecting other acid-labile protecting groups. For instance, a related derivative, Z-Arg(Boc)2-OH, has been successfully utilized in an orthogonal deprotection strategy involving Pd-catalyzed hydrogenolysis under mildly acidic conditions for the synthesis of sensitive peptides acs.orgmdpi.com. This highlights a future where Z-Arg(Z)2-OH could be strategically employed in complex synthetic schemes that specifically benefit from its distinct deprotection characteristics, allowing for precise control over the deprotection sequence.
Integration of Z-Arg(Z)2-OH into Automated and High-Throughput Peptide Synthesis Platforms
Automated solid-phase peptide synthesis (SPPS) and high-throughput methodologies are pivotal for the efficient and scalable production of peptides in both academic and industrial settings acs.orgchemimpex.com. The benzyloxycarbonyl (Z) group, including its application in Z-Arg(Z)2-OH, continues to be a relevant protecting group for amino moieties in peptide synthesis acs.org.
The broader class of Z-protected amino acids, including derivatives like Fmoc-Arg(Z)2-OH (which features an Fmoc α-amino protecting group), are widely used as building blocks in SPPS for the creation of complex and bioactive peptides medchemexpress.com. This widespread use implicitly suggests their general compatibility with existing peptide synthesis platforms. For optimal integration into fully automated and high-throughput systems, factors such as the solubility of amino acid derivatives in common peptide synthesis solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are critical acs.org. While specific detailed data on Z-Arg(Z)2-OH's direct performance in automated systems are not extensively highlighted in current research, the general principles of efficient coupling and deprotection apply.
Future directions for Z-Arg(Z)2-OH in this domain involve optimizing its handling and coupling efficiency within automated environments. This could include advancements in solvent systems that enhance its solubility and reactivity, or the development of specific automated protocols that leverage its unique protecting group chemistry. Such optimizations would further solidify its role in large-scale, rapid, and sustainable peptide synthesis, contributing to the growing demand for peptide-based molecules.
Rational Design of Z-Arg(Z)2-OH-based Bioconjugates and Advanced Chemical Probes
Arginine-containing peptides are increasingly valuable in bioconjugation techniques, enabling the attachment of peptides to other molecules to enhance the functionality of drugs, diagnostic agents, or imaging probes medchemexpress.com. As a protected building block for arginine-containing peptides thno.org, Z-Arg(Z)2-OH is a fundamental component in the rational design of such bioconjugates and advanced chemical probes.
The strategic incorporation of arginine residues into peptide sequences can confer specific recognition properties or sites for enzymatic cleavage. For instance, the Z-Arg-Arg peptide sequence has been identified as a selective target for enzymes such as cathepsin B, facilitating its use in the development of enzyme-responsive fluorescent probes fishersci.no. This demonstrates a clear pathway for designing probes where the arginine residue, initially protected by Z groups, plays a critical role in molecular recognition or as a site for enzymatic activation.
Future research will likely focus on exploiting the versatility of Z-Arg(Z)2-OH in synthesizing peptides where the protected or subsequently deprotected arginine can serve as a precise handle for site-specific bioconjugation reactions. This could involve leveraging the guanidino group after selective deprotection for "click chemistry" or other bioorthogonal reactions, or for creating novel chemical probes with highly tailored molecular recognition properties for specific biological targets, such as enzymes, receptors, or post-translational modification sites.
Expanding the Therapeutic Landscape through Structure-Activity Relationship (SAR) Studies of Z-Arg(Z)2-OH Analogs
Z-Arg(Z)2-OH is an arginine derivative that is fundamental to both peptide synthesis and broader chemical biology research thno.org. Arginine and its derivatives are recognized as crucial components in drug discovery and the development of peptide-based therapeutics medchemexpress.comnih.gov. Structure-Activity Relationship (SAR) studies are a cornerstone of drug development, aiming to systematically modify chemical structures to optimize their interaction with specific biological pathways and enhance their therapeutic efficacy acs.orgmedchemexpress.com. Arginine-containing peptides are particularly relevant in areas such as cancer research, where modified peptides can be designed to inhibit tumor growth or modulate immune responses medchemexpress.com.
While direct SAR studies focusing exclusively on Z-Arg(Z)2-OH analogs are not extensively detailed in the provided research, its role as a versatile precursor for arginine incorporation into peptides means it is implicitly involved in such investigations. The ability to precisely introduce and manipulate arginine residues within a peptide sequence, enabled by protected forms like Z-Arg(Z)2-OH, is essential for exploring the impact of arginine on biological activity.
Examples of therapeutic applications involving arginine analogs or modulators of arginine metabolism include the development of arginase inhibitors for various diseases, including cancer acs.orggd3services.comrsc.org. Furthermore, L-arginine and its derivatives are being explored as T cell modulators for immunotherapy nih.gov. Research also extends to arginine mimetics, where SAR studies are conducted to understand their pharmacological profiles at specific receptors nih.gov.
Compound Names and PubChem CIDs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
